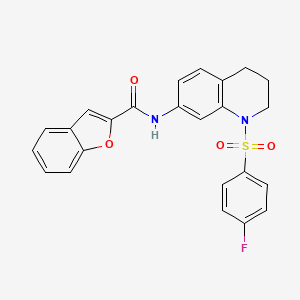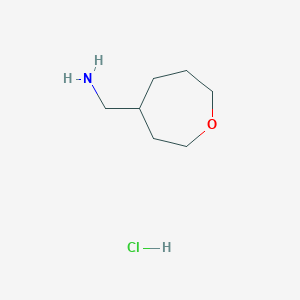![molecular formula C25H30N4O8S B2492716 N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamid CAS No. 442152-09-2](/img/structure/B2492716.png)
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulfamoyl group, and a triethoxybenzamide moiety
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of chronic inflammatory diseases and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary targets of this compound are phagocytes and polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the process of phagocytosis, where they engulf and destroy pathogens and cellular debris .
Mode of Action
The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This inhibition reduces the production of reactive oxygen species, which are typically involved in the inflammatory response .
Biochemical Pathways
The compound’s action affects the inflammatory response pathway . It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are typically elevated during inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .
Result of Action
The compound’s action results in the amelioration of inflammation . By inhibiting oxidative bursts and modulating the expression of various inflammatory markers, the compound can reduce inflammation and its associated symptoms .
Action Environment
While specific environmental factors influencing the compound’s action are not detailed in the available literature, it’s worth noting that many factors can influence the efficacy and stability of a compound These can include temperature, pH, presence of other compounds, and the specific biological environment within the organism
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Biochemische Analyse
Biochemical Properties
The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This indicates that N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide interacts with these cells and plays a role in biochemical reactions.
Cellular Effects
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide has shown to inhibit nitric oxide from lipopolysaccharide-induced J774.2 macrophages . This suggests that the compound influences cell function and potentially impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to inhibit oxidative bursts and nitric oxide production suggests that it may interact with certain biomolecules and enzymes, potentially leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide has shown non-toxicity at the highest tested intraperitoneal dose of 100 mg/kg
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The synthesis begins with the preparation of the 2,6-dimethoxypyrimidin-4-yl intermediate. This is achieved through the reaction of appropriate starting materials under controlled conditions.
Sulfamoylation: The pyrimidinyl intermediate is then subjected to sulfamoylation, where a sulfamoyl group is introduced. This step often requires the use of reagents such as sulfamoyl chloride and a suitable base.
Coupling with Triethoxybenzamide: The final step involves the coupling of the sulfamoyl intermediate with 3,4,5-triethoxybenzamide. This is typically achieved through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}acetamide
- N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-2-phenoxyacetamide
- N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3-propoxybenzamide
Uniqueness
N-{4-[(2,6-Dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triethoxybenzamide moiety, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O8S/c1-6-35-19-13-16(14-20(36-7-2)23(19)37-8-3)24(30)26-17-9-11-18(12-10-17)38(31,32)29-21-15-22(33-4)28-25(27-21)34-5/h9-15H,6-8H2,1-5H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKXMMJEUGLKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)
![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2492636.png)


![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)



![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)


![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![3-(Pyridin-3-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2492655.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)
